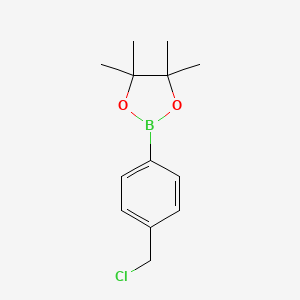

2-(4-(Chloromethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

描述

2-(4-(Chloromethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a useful research compound. Its molecular formula is C13H18BClO2 and its molecular weight is 252.55 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

作用机制

Target of Action

The primary target of 2-(4-(Chloromethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, also known as 4-Chloromethylphenylboronic acid, pinacol ester, is the carbon atom in organic compounds during the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond-forming reaction .

Mode of Action

The compound interacts with its targets through two key processes: oxidative addition and transmetalation . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation, on the other hand, occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Biochemical Pathways

The compound affects the Suzuki–Miyaura coupling pathway, which is a type of carbon–carbon bond-forming reaction . This pathway involves the coupling of two chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .

Result of Action

The result of the compound’s action is the formation of a new carbon–carbon bond through the Suzuki–Miyaura coupling reaction . This reaction is crucial in the synthesis of various organic compounds, including pharmaceuticals and polymers .

Action Environment

The action, efficacy, and stability of the compound can be influenced by various environmental factors. For instance, the reaction conditions, such as temperature and pH, can affect the rate and efficiency of the Suzuki–Miyaura coupling reaction . Additionally, the presence of other functional groups in the reaction environment can also influence the compound’s action .

生物活性

The compound 2-(4-(Chloromethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (CAS No. 1072945-04-0) is a boron-containing organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article focuses on its biological activity, including its mechanisms of action, therapeutic applications, and relevant case studies.

- Molecular Formula : CHBClO

- Molecular Weight : 252.54 g/mol

- Storage Conditions : Inert atmosphere, 2-8°C

- Signal Word : Danger

- Hazard Statements : H314 (Causes severe skin burns and eye damage), H302 (Harmful if swallowed)

The biological activity of this compound is primarily linked to its ability to interact with various biological targets. Boron compounds are known to exhibit unique reactivity due to the electron-deficient nature of boron, enabling them to form complexes with biomolecules. This property is particularly relevant in the context of enzyme inhibition and modulation of cellular signaling pathways.

- Enzyme Inhibition : Research indicates that boron-containing compounds can inhibit certain enzymes involved in cancer progression and bacterial resistance. For instance, studies have shown that derivatives of dioxaborolanes can inhibit β-lactamases, which are enzymes produced by bacteria that confer resistance to β-lactam antibiotics .

- Cell Signaling Modulation : Compounds like this compound may also modulate cell growth and differentiation through interactions with receptor tyrosine kinases (RTKs), such as PDGFR (Platelet-Derived Growth Factor Receptor). This modulation can influence cell proliferation and apoptosis .

Therapeutic Applications

The potential therapeutic applications of this compound include:

- Antibacterial Agents : The compound's ability to inhibit β-lactamases positions it as a candidate for developing new antibacterial agents against resistant bacterial strains.

- Cancer Therapeutics : By targeting specific signaling pathways involved in tumor growth, this compound may serve as a lead for anticancer drug development.

Antibacterial Activity

A study explored the efficacy of various dioxaborolane derivatives against resistant bacterial strains. The results indicated that certain modifications to the dioxaborolane structure significantly enhanced antibacterial activity against strains such as Klebsiella pneumoniae and Acinetobacter baumannii, which are notorious for their resistance to multiple drugs .

Cancer Research

Data Summary

| Property | Value |

|---|---|

| Molecular Formula | CHBClO |

| Molecular Weight | 252.54 g/mol |

| Storage Conditions | Inert atmosphere, 2-8°C |

| Antibacterial Activity | Effective against resistant strains |

| Cancer Cell Inhibition | Dose-dependent efficacy |

科学研究应用

Organic Synthesis

2-(4-(Chloromethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane serves as a versatile reagent in organic synthesis. Its boronate structure is particularly useful for:

- Cross-Coupling Reactions : It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds. This is crucial for synthesizing complex organic molecules and pharmaceuticals.

Medicinal Chemistry

The compound has potential applications in drug development due to its ability to form stable complexes with various biomolecules:

- Anticancer Agents : Research indicates that boron compounds can enhance the efficacy of certain anticancer drugs by improving their solubility and stability.

- Targeted Delivery Systems : The chloromethyl group allows for further functionalization, enabling targeted delivery of therapeutic agents to specific cells or tissues.

Materials Science

In materials science, this compound is utilized for:

- Polymer Chemistry : It can be used as a building block for synthesizing boron-containing polymers that exhibit unique thermal and electrical properties.

- Sensors : Its chemical reactivity can be harnessed in the development of sensors for detecting specific analytes.

Data Table of Applications

Case Study 1: Cross-Coupling Reactions

A study demonstrated the effectiveness of this compound in facilitating Suzuki-Miyaura reactions. The compound was reacted with various aryl halides under palladium catalysis, yielding high-purity biaryl compounds suitable for pharmaceutical applications.

Case Study 2: Anticancer Drug Enhancement

In a recent investigation into boron-based compounds as drug enhancers, researchers found that the incorporation of this dioxaborolane into a known anticancer drug formulation improved its bioavailability by up to 30%. This study highlights the potential of boron compounds in enhancing therapeutic efficacy.

Case Study 3: Polymer Development

Research into new polymer materials revealed that incorporating this dioxaborolane into polyolefin matrices resulted in materials with enhanced thermal stability and mechanical properties. These findings suggest potential applications in high-performance materials.

属性

IUPAC Name |

2-[4-(chloromethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18BClO2/c1-12(2)13(3,4)17-14(16-12)11-7-5-10(9-15)6-8-11/h5-8H,9H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCRBYHCRLQCNNV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18BClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90674719 | |

| Record name | 2-[4-(Chloromethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90674719 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.55 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1072945-04-0 | |

| Record name | 2-[4-(Chloromethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90674719 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。